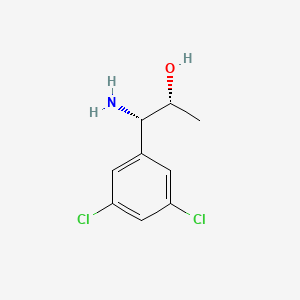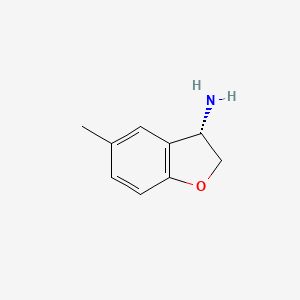![molecular formula C9H8N8 B13043776 N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to reduce reaction times and improve efficiency . Chromatographic purification methods, including silica gel chromatography, are commonly employed to isolate the desired product .
化学反应分析
Types of Reactions
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-D]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
作用机制
The mechanism of action of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar kinase inhibitory properties.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with potential as a kinase inhibitor.
4-Aminopyrazolo[3,4-D]pyrimidine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds . This unique structure contributes to its potent anti-cancer properties and makes it a valuable candidate for further drug development .
属性
分子式 |
C9H8N8 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
4-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H8N8/c10-9-11-2-1-6(16-9)15-7-5-3-14-17-8(5)13-4-12-7/h1-4H,(H4,10,11,12,13,14,15,16,17) |
InChI 键 |
QTJNOFABWBEOFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1NC2=NC=NC3=C2C=NN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
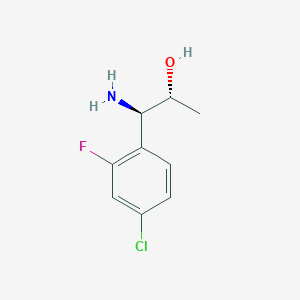
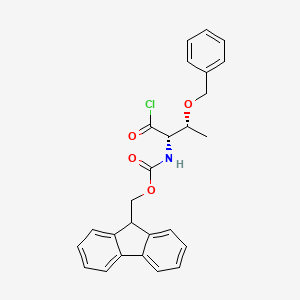
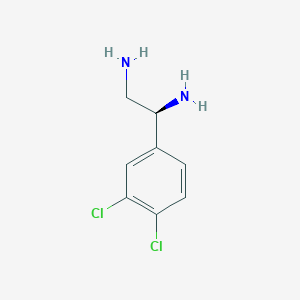
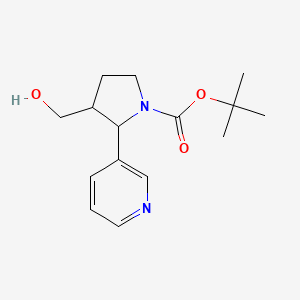

![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)

